![molecular formula C14H15N3O2S2 B2886712 4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline CAS No. 477845-65-1](/img/structure/B2886712.png)

4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

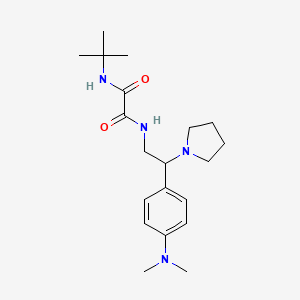

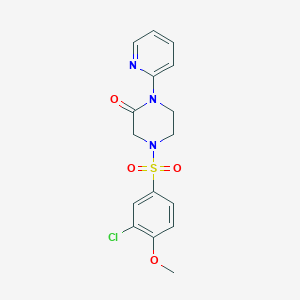

Anilines are organic compounds which contain an amino group and are often based on one or more atoms of nitrogen . They are widely explored and utilized by the pharmaceutical industry for drug discovery . The compound you’re asking about seems to be a complex derivative of aniline, containing additional functional groups.

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold them together. Anilines generally have a benzene ring attached to an amino group . The specific compound you’re asking about would have additional groups attached, altering its structure.Chemical Reactions Analysis

Amines react with nitrous acid in a way that provides a useful test for distinguishing primary, secondary, and tertiary amines . They can also be protected as carbamate groups using certain reagents, and these carbamates can be removed using acid or other conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Anilines, for example, are polar compounds and can form hydrogen bonds . They also have specific melting and boiling points . The properties of your specific compound would depend on its exact structure.科学的研究の応用

Organic Synthesis and Chemical Properties

Stannous Chloride-mediated Reductive Cyclization : A study by Bates and Li (2002) explored the use of stannous chloride in the reductive cyclization of nitroarenyl ketones, leading to novel cyclization products. While not directly mentioning the exact chemical, this process is relevant for synthesizing complex aniline derivatives, potentially including structures similar to the query compound, showcasing the utility of stannous chloride in organic synthesis (Bates & Li, 2002).

Synthesis of Thiophene Schiff Bases : Schiff bases derived from aniline and thiophene exhibit significant corrosion inhibition properties, as demonstrated by Daoud et al. (2014). This study found that specific thiophene Schiff bases, which share structural similarities with the query compound, are effective corrosion inhibitors for mild steel in acidic solutions, indicating the compound's potential application in protecting metals (Daoud et al., 2014).

Materials Science and Optical Properties

- Azo-based Phenylthiophene Schiff Bases : Research by Shili et al. (2020) on the synthesis and characterization of azo-based phenylthiophene Schiff bases highlights the optical properties of these compounds. The study emphasizes the role of such structures in developing organic materials with potential applications in photovoltaics and organic light-emitting diodes (OLEDs), suggesting that the query compound could contribute to advancements in materials science (Shili et al., 2020).

Biological Studies

- Antimicrobial Activities : A study by Habib et al. (2013) focused on the synthesis of novel quinazolinone derivatives with primary aromatic amines, including aniline, which exhibited antimicrobial activities. This research demonstrates the potential of aniline derivatives, similar in structure to the query compound, in developing new antimicrobial agents, highlighting the compound's relevance in pharmaceutical research (Habib et al., 2013).

作用機序

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Amines, for example, can act as bases, accepting protons from other molecules . The specific mechanism of action of your compound would depend on its exact structure and the context in which it’s used.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Anilines, for example, can be hazardous, causing skin and eye irritation, and potentially causing genetic defects and cancer . The specific safety and hazards of your compound would depend on its exact structure and properties.

将来の方向性

特性

IUPAC Name |

4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S2/c1-10-3-5-11(6-4-10)15-16-12-9-21(18,19)17(2)13-7-8-20-14(12)13/h3-8,15H,9H2,1-2H3/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTLHIHBOZOGFC-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN=C2CS(=O)(=O)N(C3=C2SC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/N=C/2\CS(=O)(=O)N(C3=C2SC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2886630.png)

![methyl 3-[1,7-dimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2886635.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2886636.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2886639.png)

![N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2886643.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2886645.png)

![Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride](/img/structure/B2886648.png)

![5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2886650.png)